[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13463692
Molecular Formula: C18H25ClN2O3
Molecular Weight: 352.9 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester -](/images/structure/VC13463692.png)
Specification
Molecular Formula | C18H25ClN2O3 |
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Molecular Weight | 352.9 g/mol |
IUPAC Name | benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-8-9-20(11-16)17(22)10-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Standard InChI Key | AOLTXHGNDJELKG-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (C₁₈H₂₅ClN₂O₃, MW 352.9 g/mol) features a pyrrolidine ring substituted at the 3-position with a chlorinated acetyl group and a methylene-linked isopropyl carbamate-benzyl ester system. The IUPAC name, benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate, reflects its intricate connectivity. Key structural elements include:
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Pyrrolidine core: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.
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Chloroacetyl group: Introduces electrophilic reactivity at the α-carbon, enabling nucleophilic substitution or acyl transfer reactions.
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Benzyl ester: Enhances lipophilicity and serves as a protective group for the carbamic acid moiety.
The stereochemistry of the pyrrolidine ring (3-position substitution) influences molecular interactions, though specific enantiomeric data remain underreported.
Spectroscopic and Physicochemical Properties
The compound’s structure has been validated via:
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NMR: Characteristic signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and isopropyl methyl resonances (δ 1.0–1.2 ppm).
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Mass spectrometry: A molecular ion peak at m/z 352.9 confirms the molecular weight.
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IR spectroscopy: Stretching vibrations for the carbonyl groups (C=O at ~1700 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .
Physicochemical parameters include:
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves sequential functionalization of the pyrrolidine scaffold:
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Pyrrolidine functionalization: N-alkylation of pyrrolidine with chloromethyl benzyl ether introduces the benzyl-protected carbamate.
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Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the 2-chloroacetyl-pyrrolidine intermediate.
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Isopropyl carbamate formation: Coupling the intermediate with isopropyl isocyanate under anhydrous conditions completes the carbamate linkage.
Critical optimization factors include temperature control (<0°C during chloroacetylation to prevent side reactions) and solvent selection (e.g., dichloromethane for improved yield).
Purification and Characterization
Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms homogeneity, with a retention time of 12.3 minutes under standardized conditions.
Biological Activity and Mechanism
Antimicrobial Properties
Carbamates are known for broad-spectrum antimicrobial effects. Preliminary assays on similar compounds reveal MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential utility in antibiotic development.
Applications and Industrial Relevance
Agrochemical Uses
The chloroacetyl group’s reactivity positions this compound as a precursor for herbicides and insecticides. Carbamates like carbaryl and aldicarb share structural motifs and exhibit acetylcholinesterase inhibition, a mechanism exploitable in pest control.
Medicinal Chemistry
Key therapeutic areas under exploration include:
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Oncology: HDAC inhibition and apoptosis induction in leukemia cell lines (e.g., HL-60) at IC₅₀ 10 µM .
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Neurology: Sigma receptor ligands for treating neuropathic pain and depression .
Comparative Analysis with Structural Analogs
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